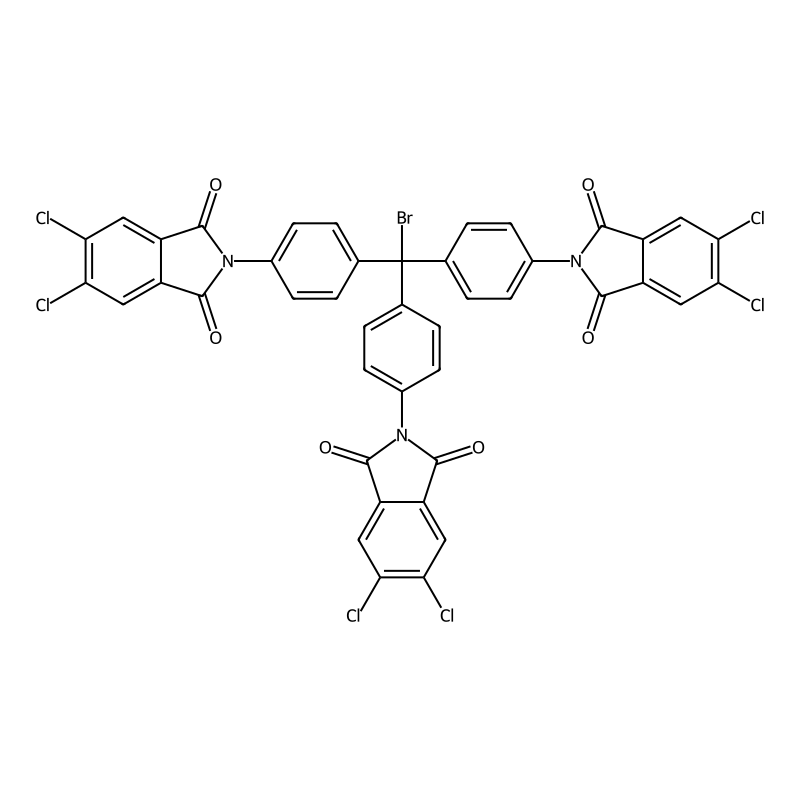4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protecting Reagent for Primary Alcohols
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as TrtBr or PDTBr, is a chemical compound used in organic synthesis as a protecting group for primary alcohols. A protecting group is a temporary modification of a functional group in a molecule that allows for selective manipulation of other functional groups without affecting the protected one. In the case of TrtBr, it reacts with primary alcohols to form a trityl ether, effectively masking the hydroxyl group (-OH) of the alcohol []. This protection allows for further reactions on the molecule without affecting the alcohol functionality.
TrtBr is particularly useful for several reasons:
- Stability: The trityl ether formed by TrtBr is stable under a wide range of reaction conditions, including basic and acidic environments []. This allows for a variety of transformations to be performed on the molecule without cleaving the protecting group prematurely.
- Ease of Cleavage: TrtBr can be readily cleaved under acidic conditions, releasing the original primary alcohol []. This allows for the controlled deprotection of the alcohol group at the desired point in the synthesis.
- Steric Bulk: The bulky trityl group provided by TrtBr can offer steric hindrance, influencing the reactivity of nearby functional groups in a molecule []. This can be strategically used to control the regioselectivity (direction) of certain reactions.
Applications in Organic Synthesis
TrtBr finds applications in the synthesis of various complex molecules, including:
- Carbohydrates: TrtBr is commonly used to protect hydroxyl groups in carbohydrate synthesis. The controlled protection and deprotection of these groups are crucial for building complex sugar structures.
- Natural Products: TrtBr can be used to protect alcohols during the synthesis of natural products, such as pharmaceuticals and bioactive molecules [].
- Polymers: TrtBr can be employed in the synthesis of polymers with specific functionalities by protecting hydroxyl groups on monomer units [].
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is identified by the Chemical Abstracts Service number 91898-93-0. Its molecular formula is C₄₃H₁₈BrCl₆N₃O₆, and it has a molecular weight of 965.24 g/mol . The compound features a trityl group attached to three 4,5-dichlorophthalimido moieties, making it a significant protecting reagent in organic synthesis, particularly for primary alcohols .
The synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide typically involves several steps:
- Formation of the Phthalimido Group: Starting materials like phthalic anhydride are reacted with dichloroanilines to form the dichlorophthalimides.
- Tritylation: The resulting phthalimides are then reacted with trityl chloride in the presence of a base to form the trityl derivatives.
- Bromination: Finally, bromination can be performed to introduce the bromide group into the structure .
This compound serves multiple purposes in organic chemistry:
- Protecting Reagent: It is primarily used to protect primary alcohols during multi-step syntheses.
- Intermediate in Synthesis: It can act as an intermediate for synthesizing more complex molecules.
- Research Tool: Its unique structure makes it valuable in research settings for studying reaction mechanisms involving protecting groups .
Interaction studies involving 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide have focused on its reactivity with various nucleophiles and electrophiles. The compound’s ability to release protected alcohols under specific conditions makes it a subject of interest in studies aimed at improving synthetic efficiency and selectivity .
Several compounds share similarities with 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide in terms of structure and function. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trityl Chloride | Trityl Group | Commonly used as a protecting group |
| 2-(Trimethylsilyl)ethanol | Silyl Ether | Used for protecting alcohols; less sterically hindered |
| Benzyl Alcohol | Simple Alcohol | Often used as a reference point for protecting groups |
| 1-(Boc)-amino-2-propanol | Carbamate | Protects amines rather than alcohols |
Uniqueness
The uniqueness of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide lies in its combination of multiple dichlorophthalimido groups with a trityl moiety. This configuration enhances its protective capabilities and reactivity compared to simpler protecting groups like benzyl or silyl ethers.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








